“3-Fluoroadamantane-1-carboxylic acid” is a chemical compound with the linear formula C11H15FO2 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
The synthesis of 3-Fluoroadamantane-1-carboxylic acid involves several steps. A three-stage method for the preparation of 3-fluoro-1-isocyanatoadamantane was developed using the reaction of 3-hydroxyadamantane-1-carboxylic acid with Ishikawa’s reagent and subsequent reaction with diphenylphosphoryl azide . The reaction of 3-fluoro-1-isocyanatoadamantane with a number of aliphatic diamines, fluorine-containing anilines, and trans-4-amino(cyclohexyloxy)benzoic acid afforded a new series of targeted inhibitors of epoxide hydrolase sEH in 43—89% yields .
The molecular structure of 3-Fluoroadamantane-1-carboxylic acid contains a total of 31 bonds; 16 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 4 six-membered rings, 3 eight-membered rings, 1 carboxylic acid (aliphatic), and 1 hydroxyl .
Carboxylic acids, such as 3-Fluoroadamantane-1-carboxylic acid, undergo several types of reactions. These include reactions involving the O-H bond (acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C-O bond), decarboxylation (reactions in which the R-C bond is broken in such a way that CO2 is lost and R-H is formed), and substitution on the R group (substitutions for hydrogen or halogen at the 2-carbon are especially important) .
3-Fluoroadamantane-1-carboxylic acid is a fluorinated derivative of adamantane, a polycyclic hydrocarbon known for its unique structural properties and applications in medicinal chemistry. This compound features a carboxylic acid functional group at the first position and a fluorine atom at the third position of the adamantane framework. The incorporation of fluorine into organic compounds often enhances their metabolic stability and biological activity, making this compound of particular interest in pharmaceutical research.
3-Fluoroadamantane-1-carboxylic acid can be classified as both an organic compound and a carboxylic acid. Its chemical structure can be denoted by the formula . The compound is typically synthesized in laboratory settings, with various methods reported in scientific literature to optimize yield and purity.
The synthesis of 3-fluoroadamantane-1-carboxylic acid has been explored through several methodologies:
These methods demonstrate the versatility in synthesizing 3-fluoroadamantane-1-carboxylic acid, catering to specific research needs in medicinal chemistry.
The molecular structure of 3-fluoroadamantane-1-carboxylic acid consists of a rigid adamantane core with a carboxylic acid group (-COOH) at one vertex and a fluorine atom attached to another vertex.
Crystallographic studies have shown that the presence of fluorine alters the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets .
3-Fluoroadamantane-1-carboxylic acid can participate in various chemical reactions typical for carboxylic acids, including:
These reactions are essential for modifying the compound for various applications in medicinal chemistry .
The mechanism of action for compounds like 3-fluoroadamantane-1-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. The lipophilic nature of the adamantane structure facilitates cell membrane penetration, while the carboxylic acid group can engage in hydrogen bonding with target sites.
Studies utilizing techniques such as NMR spectroscopy have elucidated binding interactions between 3-fluoroadamantane derivatives and various biological receptors, highlighting their potential therapeutic roles .
3-Fluoroadamantane-1-carboxylic acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
3-Fluoroadamantane-1-carboxylic acid has several applications in scientific research:
The ongoing exploration of this compound reflects its potential significance in advancing medicinal chemistry and therapeutic strategies .
The adamantane scaffold—a diamondoid hydrocarbon with a rigid, symmetric cage structure—has been a cornerstone of medicinal chemistry since the 1960s. Its discovery in petroleum and subsequent laboratory synthesis by Prelog (1941) and Schleyer (1957) enabled access to derivatives with tailored biological properties [1] [8]. Early successes included amantadine (1-aminoadamantane), an antiviral and anti-Parkinson agent, and memantine (3,5-dimethyl-1-aminoadamantane), an NMDA receptor antagonist for Alzheimer’s disease [1] [3]. The scaffold’s exceptional lipid solubility facilitates blood-brain barrier penetration, while its three-dimensional rigidity enables precise spatial positioning of functional groups [10]. By the 2000s, derivatives like the anti-acne drug adapalene and antidiabetic saxagliptin demonstrated the versatility of adamantane in drug design [3].
Table 1: Evolution of Adamantane-Based Therapeutics
Compound | Therapeutic Category | Key Structural Feature | Approval Era |
---|---|---|---|
Amantadine | Antiviral/Antiparkinson | 1-Aminoadamantane | 1960s |
Memantine | Neuroprotective | 3,5-Dimethyl-1-aminoadamantane | 2000s |
Adapalene | Dermatological | Adamantyl-tethered naphthoic acid | 1990s |
Saxagliptin | Antidiabetic | Adamantyloxyproline core | 2000s |
Fluorination at bridgehead positions (tertiary carbons) profoundly alters adamantane’s properties. Fluorine’s high electronegativity (3.98 Pauling scale) induces strong dipole moments and modulates pKa values of adjacent functional groups [9]. In 3-fluoroadamantane-1-carboxylic acid, the fluorine atom stabilizes the carboxylic acid moiety, lowering its pKa by 0.5–1.0 units compared to non-fluorinated analogs [10]. Crucially, fluorine impedes oxidative metabolism by cytochrome P450 enzymes—a major degradation pathway for adamantanes. Studies show trifluorinated derivatives exhibit >10-fold longer half-lives in hepatic microsomes due to blockade of hydroxylation at C3, C5, and C7 positions [9] [10]. This "metabolic shielding effect" preserves bioavailability without compromising the scaffold’s passive diffusion capabilities [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7